1-Heptene, 4-methyl-

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “1-Heptene, 4-methyl-” can be represented by the InChI string:InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h4,8H,1,5-7H2,2-3H3 . This structure is available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis

The physical properties of “1-Heptene, 4-methyl-” include a melting point of -119°C and a boiling point of 94°C . The density is 0.697 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen

Pyrolysis Chemistry

The pyrolysis of 1-heptene has been extensively studied, revealing insights into its chemical behavior under high temperatures. For instance, the pyrolysis of 1-heptene in a flow reactor and a jet-stirred reactor has shown the formation of alkenes, including ethylene, as dominant products. This research provides valuable information on the decomposition and product formation pathways of 1-heptene under these conditions, with the allylic C-C bond dissociation reaction being a key pathway in 1-heptene decomposition (Cao et al., 2021).

Raman Spectroscopy

Raman spectroscopy has been employed to study the molecular structure of compounds similar to 1-heptene, such as 2‐methyl‐1‐heptene and 6‐methyl‐1‐heptene. This research provided detailed information on Raman frequencies, relative intensities, and depolarization factors, contributing to a deeper understanding of these compounds' molecular structure and behavior (Cleveland, 1943).

Thermal Rearrangements

The thermal isomerization and rearrangement of compounds related to 1-heptene have been studied, providing insights into their behavior under thermal stress. Such research helps in understanding the thermodynamics and kinetics of these processes, which are crucial for applications in synthetic chemistry and material science (Hopf et al., 1992).

Environmental Impact

Studies have also focused on the environmental impact and behavior of compounds like 1-heptene. For example, the photooxidation of 1-heptene in air, with and without the addition of ammonia, has been examined to understand its potential contribution to air pollution and atmospheric chemistry (Grosjean, 1984).

Applications in Material Science

Research into the modification of polysiloxanes via hydrosilylation, catalyzed by rhodium complexes, using 1-heptene has been conducted. This research is significant for the development of new materials and the modification of existing ones in material science (Marciniec et al., 2006).

Safety and Hazards

“1-Heptene, 4-methyl-” is highly flammable and its vapors may form explosive mixtures with air . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . In case of fire, use CO2, dry chemical, or foam for extinction . It is advised to use personal protective equipment as required, ensure adequate ventilation, and take precautionary measures against static discharges .

Eigenschaften

IUPAC Name |

4-methylhept-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h4,8H,1,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGOGLKYJXQPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871212 | |

| Record name | 4-Methylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

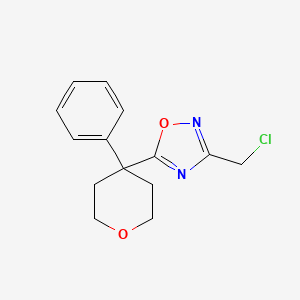

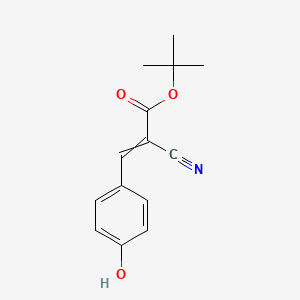

![5-Oxo-hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B3366026.png)

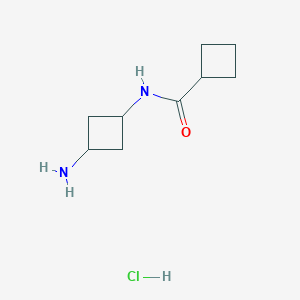

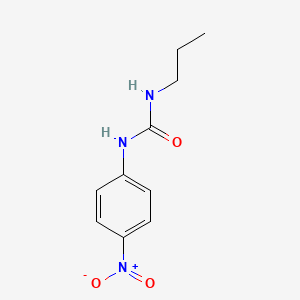

![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B3366109.png)

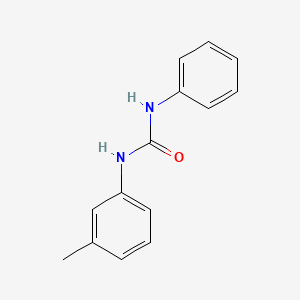

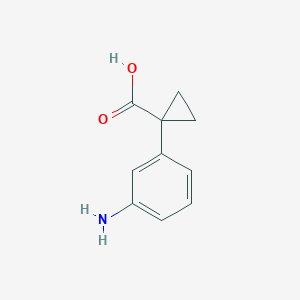

![2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3366115.png)